molecular formula C19H16N2O B2937478 3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 729561-84-6

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B2937478
CAS No.: 729561-84-6
M. Wt: 288.35
InChI Key: AHBCWBZOKBZEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile (Molecular Formula: C19H16N2O, Molecular Weight: 288.34 g/mol) is a synthetic indole derivative intended for research use only. Indole-based scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in many natural products and pharmaceuticals . This compound serves as a valuable chemical intermediate for the design and synthesis of novel bioactive molecules. Research into structurally related indole derivatives has shown promise in areas such as the inhibition of bacterial biofilm formation, a key factor in antibiotic resistance . Specifically, analogs including bis(indolyl)pyridine structures have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains like Staphylococcus aureus and Escherichia coli . The presence of both indole and nitrile functional groups in its structure is of particular interest; the nitrile group often acts as a bioisostere, improving binding affinity and metabolic stability in drug candidates . Researchers can utilize this compound to explore new therapeutic agents, leveraging its core structure for the development of potential antimicrobial and antitumor substances. This product is strictly For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1-ethyl-2-phenylindol-3-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-21-16-11-7-6-10-15(16)18(17(22)12-13-20)19(21)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBCWBZOKBZEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 1-ethyl-2-phenyl-1H-indole with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents on Indole Core Molecular Weight Key Features Reference
3-(1H-Indol-3-yl)-3-oxopropanenitrile No substituents 184.19 g/mol Simplest analog; used in multicomponent pyridine synthesis.
3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile Methyl at N1 198.22 g/mol Enhanced lipophilicity; used in hydrazone formation.
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile Methoxy at C5 214.22 g/mol Electron-donating group improves solubility; potential CNS activity.
3-(6-Bromo-1H-indol-3-yl)-3-oxopropanenitrile Bromo at C6 263.09 g/mol Electron-withdrawing group; may enhance electrophilic substitution.
Target Compound Ethyl at N1, Phenyl at C2 316.36 g/mol Bulky substituents increase steric hindrance; modulates bioactivity.

Comparison with Analog Syntheses

  • Unsubstituted Analogs: Prepared via direct electrophilic substitution of indole with cyanoacetic acid in acetic anhydride .
  • Methoxy/Bromo Derivatives: Require pre-functionalized indoles (e.g., 5-methoxyindole) before cyanoacetylation .
  • Hydrazone Derivatives : Condensation of β-ketonitriles with diazonium salts, as demonstrated for 3-(1-methylindol-3-yl)-3-oxopropanenitrile .

Antifungal and Anticancer Activity

  • Target Compound : Structural bulkiness may improve binding to fungal cytochrome P450 enzymes or cancer-related kinases, though specific data are lacking.
  • 3-(3-Methylindol-2-yl)-3-oxopropanenitrile Derivatives : Exhibit potent antifungal activity (IC₅₀ = 2–8 µg/mL against Candida spp.) due to methyl group-enhanced membrane penetration .
  • Pyranyl Indole Derivatives : Show anticancer activity (e.g., 3-pyranyl indoles with IC₅₀ = 12–25 µM against MCF-7 cells) .

Biological Activity

3-(1-Ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure features an indole moiety, which is known for its diverse biological activities. The presence of the cyano group and the ketone functionality enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. A significant investigation into similar compounds indicated that they exhibit cytotoxic effects against various cancer cell lines, including H460, A549, HT-29, and SMMC-7721. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (nM)Mechanism
This compoundA549TBDApoptosis induction
9H-pyrimido[4,5-b]indole derivativeH460480GSK-3β inhibition
Indole-based compoundHT-29360Cell cycle arrest

Neuroprotective Properties

The neuroprotective effects of indole derivatives have been documented in several studies. These compounds have shown minimal cytotoxicity while providing protection against neurodegenerative processes. The mechanisms involve modulation of signaling pathways associated with oxidative stress and inflammation .

Anti-inflammatory Activity

Indole compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines, thus alleviating conditions such as arthritis and other inflammatory diseases. The specific activity of this compound in this context remains to be fully elucidated but is supported by the broader class of indole derivatives .

Case Studies

A notable study involved the synthesis and evaluation of various indole-based compounds, including this compound. The results demonstrated significant anticancer activity against multiple cell lines with a focus on apoptosis as a primary mechanism. The study also highlighted the importance of structural modifications in enhancing biological potency.

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